3',5'-Bis-O-benzoyl-2'-Deoxy-2'-fluoro-4-deoxy-arabinouridine
Overview
Description
3’,5’-Bis-O-benzoyl-2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-benzoyl-2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine involves multiple steps, including the protection of hydroxyl groups, fluorination, and benzoylation. The reaction conditions typically involve the use of solvents like DMSO and reagents such as PEG300 and Tween 80 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar steps as laboratory preparation, with optimization for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Bis-O-benzoyl-2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
3’,5’-Bis-O-benzoyl-2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3’,5’-Bis-O-benzoyl-2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine
- 2’-Deoxy-2’-fluoro-5-methyl-arabinouridine
- 2’-Deoxy-2’-fluoro-5-iodo-arabinouridine
Uniqueness
3’,5’-Bis-O-benzoyl-2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine is unique due to its dual benzoyl protection, which enhances its stability and bioavailability. This makes it a more effective antitumor agent compared to its analogs .
Properties
IUPAC Name |
[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O6/c24-18-19(32-22(28)16-10-5-2-6-11-16)17(14-30-21(27)15-8-3-1-4-9-15)31-20(18)26-13-7-12-25-23(26)29/h1-13,17-20H,14H2/t17-,18+,19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEJQWKQUWJJSO-IYWMVGAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC=NC3=O)F)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC=NC3=O)F)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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